(S)-3-Methyl-1,4-diazepan-2-one
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Overview
Description
(S)-3-Methyl-1,4-diazepan-2-one is a chiral compound belonging to the class of diazepanones. This compound is characterized by a seven-membered ring containing two nitrogen atoms and a ketone functional group. Its unique structure makes it an interesting subject for various chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Methyl-1,4-diazepan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a ketone, followed by cyclization to form the diazepanone ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: (S)-3-Methyl-1,4-diazepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols.
Scientific Research Applications
(S)-3-Methyl-1,4-diazepan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-3-Methyl-1,4-diazepan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
®-3-Methyl-1,4-diazepan-2-one: The enantiomer of the compound with different stereochemistry.
1,4-Diazepan-2-one: A non-methylated version of the compound.
3-Methyl-1,4-diazepane: A similar compound without the ketone group.
Uniqueness: (S)-3-Methyl-1,4-diazepan-2-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to its analogs.
Biological Activity
(S)-3-Methyl-1,4-diazepan-2-one is a chiral compound belonging to the diazepane class, which has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is an enantiomer of (R)-3-Methyl-1,4-diazepan-2-one. Its unique stereochemistry confers distinct biological properties that are of interest in various fields including pharmacology and medicinal chemistry. The compound can undergo various chemical transformations, making it a versatile intermediate in organic synthesis.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It may act as an inhibitor or modulator, influencing various physiological processes. The mechanism often involves:
- Enzyme Inhibition : Binding to the active site of enzymes, thereby inhibiting their activity.
- Receptor Modulation : Acting as an agonist or antagonist at receptor sites, affecting signaling pathways.
This dual action makes this compound a candidate for therapeutic applications in treating conditions such as anxiety and metabolic disorders.
Antidepressant and Anxiolytic Properties
Research indicates that diazepane derivatives, including this compound, exhibit significant biological activities relevant to mental health. Studies have shown that these compounds may possess antidepressant and anxiolytic effects through modulation of neurotransmitter systems such as serotonin and gamma-aminobutyric acid (GABA) pathways .
Enzyme Inhibition Studies
The compound has been studied for its potential as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. Inhibitors of DPP-IV are significant in managing type 2 diabetes due to their role in enhancing insulin secretion and reducing blood glucose levels.
Case Studies
- Antidepressant Activity : A systematic review analyzed various diazepane derivatives, highlighting their potential mechanisms in treating depression through monoamine reuptake inhibition and GABAergic activity .
- DPP-IV Inhibition : Preclinical studies demonstrated that modifications of diazepane structures led to promising results in lowering blood glucose levels, suggesting therapeutic potential for metabolic disorders.
Comparative Analysis with Similar Compounds
Compound | Biological Activity | Notable Applications |
---|---|---|
This compound | Antidepressant, anxiolytic, enzyme inhibition | Mental health treatments, diabetes |
(R)-3-Methyl-1,4-diazepan-2-one | Similar properties but different biological effects | Research on chiral specificity |
1,4-Diazepan-2-one | Baseline comparison for structural activity | Reference compound for studies |
Properties
IUPAC Name |
(3S)-3-methyl-1,4-diazepan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-5-6(9)8-4-2-3-7-5/h5,7H,2-4H2,1H3,(H,8,9)/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFMWEFKLWLFKX-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NCCCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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